Imazamethabenz

Vue d'ensemble

Description

Imazamethabenz belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Synthesis Analysis

Imazamethabenz is a part of the imidazolinone (IMI) group of herbicides. It has been identified in sunflower samples using solid–liquid extraction with gas chromatography–electrospray ionization mass spectrometry (GC–EI–MS) on single-quadruple instruments in selected ion monitoring (SIM) mode . Another study described a high-performance liquid chromatography direct chiral method for the determination of p- and m-imazamethabenz-methyl (IMBM) enantiomers .

Molecular Structure Analysis

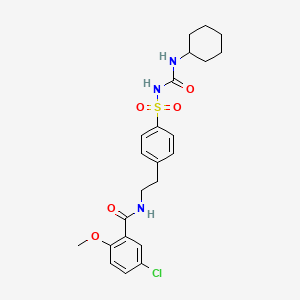

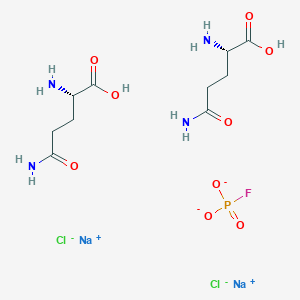

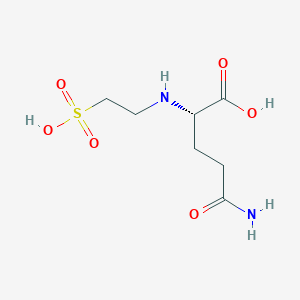

Imazamethabenz has a molecular formula of C16H20N2O3 and a molecular weight of 288.35 .

Chemical Reactions Analysis

Imazamethabenz is part of the imidazolinone family of herbicides and has been found to be amphoteric chemically . Its structure comprises the pyridine group with carboxylic acid and basic functionality .

Physical And Chemical Properties Analysis

Imazamethabenz is an off-white fine powder with a slight musty odor . It has a melting point range of 108-117°C, and it starts melting at 113-122°C and is completed at 144-153°C . It has a solubility of 0.13 (p-isomer) and 0.22 (m-isomer) g/100 ml in distilled water at 25°C .

Applications De Recherche Scientifique

Cancer Research

Imazamethabenz has been studied for its effects on human breast cancer cell proliferation. Research indicates that it can induce apoptosis and inhibit migration and invasion of breast cancer cells by targeting the Pin1-mediated signaling pathway .

Agricultural Chemistry

In agriculture, Imazamethabenz is used to study its persistence in crop rotation systems, particularly between wheat and potato crops. The research focuses on the effects of irrigation management on the chemical’s persistence and potential crop injury .

Plant Physiology

Studies have also explored the effects of Imazamethabenz on plant growth, specifically its impact on the main shoot growth and tillering of wild oat plants. Sublethal doses were found to inhibit main shoot growth while increasing tillering .

Mécanisme D'action

Target of Action

Imazamethabenz is a post-emergence herbicide . Its primary target is the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase . AHAS is a key enzyme involved in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants .

Mode of Action

Imazamethabenz inhibits the activity of AHAS, thereby preventing the synthesis of these essential amino acids . This inhibition disrupts protein synthesis and plant growth, leading to the death of the plant . It is selective and systemic, being absorbed through both roots and leaves .

Biochemical Pathways

The inhibition of AHAS disrupts multiple downstream biochemical pathways. The lack of essential amino acids halts protein synthesis, affecting various cellular functions and growth processes. This leads to the eventual death of the plant .

Pharmacokinetics

Imazamethabenz is usually used as the methyl ester . It is a proherbicide, meaning it must undergo chemical conversion by biochemical (enzymatic), chemical, or physical activation processes before becoming the pharmacologically active herbicide

Result of Action

The result of imazamethabenz’s action is the effective control of grasses and some dicotyledonous weeds . By inhibiting AHAS, it disrupts the normal growth processes of these plants, leading to their death .

Action Environment

The efficacy of imazamethabenz can be influenced by environmental factors. For example, soil moisture, temperature, and light intensity can affect the spray deposition of imazamethabenz on wild oat plants . Additionally, the compound’s environmental fate is characterized by moderate mobility in the environment .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate;methyl 5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H20N2O3/c1-9(2)16(4)15(20)17-13(18-16)12-8-10(3)6-7-11(12)14(19)21-5;1-9(2)16(4)15(20)17-13(18-16)11-7-6-10(3)8-12(11)14(19)21-5/h2*6-9H,1-5H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUNXXKSYBUHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)C2=NC(C(=O)N2)(C)C(C)C.CC1=CC(=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Unii-F1jsl7022N | |

CAS RN |

81405-85-8 | |

| Record name | Imazamethabenz [ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081405858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of imazamethabenz?

A1: Imazamethabenz inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) [, , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.

Q2: What are the downstream effects of ALS inhibition by imazamethabenz?

A2: By inhibiting ALS, imazamethabenz disrupts the production of essential BCAAs []. This leads to a cascade of effects, including the inhibition of protein synthesis, cell division, and ultimately, plant growth [].

Q3: Does imazamethabenz affect starch accumulation in plants?

A3: Yes, studies have shown that imazamethabenz treatment can lead to increased starch accumulation in the chloroplasts of treated leaves, while reducing starch levels in the stem []. This suggests that the herbicide may interfere with the transport of photosynthates within the plant.

Q4: What is the molecular formula and weight of imazamethabenz?

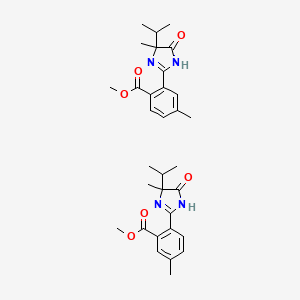

A4: Imazamethabenz is a mixture of two isomers: methyl 6-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-m-toluate (meta-imazamethabenz) and methyl 2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-p-toluate (para-imazamethabenz). The molecular formula for both isomers is C15H18N2O3, and the molecular weight is 274.32 g/mol.

Q5: Does imazamethabenz absorb light in the UV-Vis region?

A5: Yes, imazamethabenz exhibits absorbance in both the ultraviolet and visible (near-ultraviolet) regions of the electromagnetic spectrum []. This suggests a potential for natural photolytic degradation in the environment.

Q6: How does the formulation of imazamethabenz affect its efficacy?

A6: Different formulations of imazamethabenz, such as liquid concentrate (LC) and suspension concentrate (SC), can exhibit varying levels of efficacy and compatibility with other herbicides [, ]. For instance, MCPA ester antagonized the activity of the LC formulation but not the SC formulation when applied to wild oats [].

Q7: Can the efficacy of imazamethabenz be improved by adjusting application parameters?

A7: Yes, several studies have demonstrated that the efficacy of imazamethabenz can be influenced by factors such as carrier volume, adjuvant type, and the addition of acidifying agents [, , , ].

Q8: Does imazamethabenz itself catalyze any reactions?

A8: Imazamethabenz is not known to possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting ALS.

Q9: Have any computational studies been conducted on imazamethabenz?

A9: While specific QSAR models are not discussed in the provided abstracts, the use of an image analyzer to estimate spray deposition on wild oat by measuring the ratio of projected leaf area to total leaf area suggests the application of computational tools in studying imazamethabenz efficacy [].

Q10: Are there strategies to improve the formulation and stability of imazamethabenz?

A12: Research indicates that the addition of adjuvants like crop oil, methylated seed oil, or acidifying agents like sodium bisulfate can enhance the efficacy and potentially the stability of imazamethabenz formulations [, ].

Q11: Are there known cases of weed resistance to imazamethabenz?

A14: Yes, studies have identified wild oat populations resistant to imazamethabenz [, , ]. This resistance poses a significant challenge for weed management and highlights the need for alternative control strategies.

Q12: What is the mechanism behind wild oat resistance to imazamethabenz?

A15: Research suggests that resistance in wild oat is primarily attributed to reduced metabolism of imazamethabenz-methyl to its active acid form, imazamethabenz acid, rather than alterations in the target site (ALS) [].

Q13: Is there cross-resistance between imazamethabenz and other ALS-inhibiting herbicides?

A16: Yes, cross-resistance to various ALS inhibitors, including imazamethabenz, has been observed in wild mustard populations []. This cross-resistance poses a significant challenge for weed management, as it limits the effectiveness of multiple herbicides with the same mode of action.

Q14: What analytical techniques are used to quantify imazamethabenz and its metabolites?

A17: Several analytical techniques have been employed to study imazamethabenz, including liquid chromatography (LC) coupled with various detectors such as UV detection and mass spectrometry (MS) [, , ].

Q15: Does the application of organic fertilizers affect the degradation of imazamethabenz in soil?

A19: Yes, research has shown that the presence of organic fertilizers can slow down the degradation of imazamethabenz and its acid metabolite in soil []. This highlights the potential impact of agricultural practices on herbicide persistence and the need for careful management.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1671677.png)